1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
1, 5, 8-Trihydroxy-3-methyl-2-prenylxanthone belongs to the class of organic compounds known as 2-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 2-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 1, 5, 8-Trihydroxy-3-methyl-2-prenylxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 5, 8-trihydroxy-3-methyl-2-prenylxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 5, 8-trihydroxy-3-methyl-2-prenylxanthone can be found in fruits. This makes 1, 5, 8-trihydroxy-3-methyl-2-prenylxanthone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
110187-11-6
VCID:
VC21305362
InChI:
InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3
SMILES:
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C
Molecular Formula:
C19H18O6
Molecular Weight:
342.3 g/mol
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
CAS No.: 110187-11-6
Cat. No.: VC21305362
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 5, 8-Trihydroxy-3-methyl-2-prenylxanthone belongs to the class of organic compounds known as 2-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 2-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. 1, 5, 8-Trihydroxy-3-methyl-2-prenylxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 5, 8-trihydroxy-3-methyl-2-prenylxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 5, 8-trihydroxy-3-methyl-2-prenylxanthone can be found in fruits. This makes 1, 5, 8-trihydroxy-3-methyl-2-prenylxanthone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 110187-11-6 |
| Molecular Formula | C19H18O6 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one |
| Standard InChI | InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3 |
| Standard InChI Key | AAANZTDKTFGJLZ-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C |
| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C |
| Appearance | Yellow powder |
| Melting Point | 193-195°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator